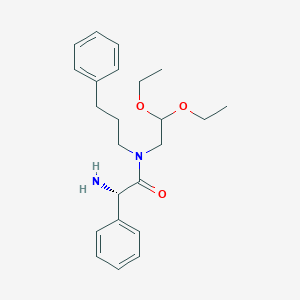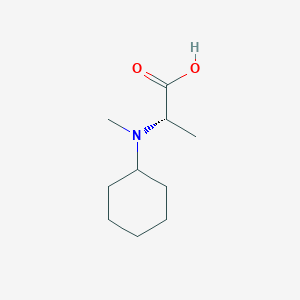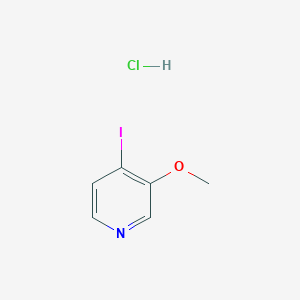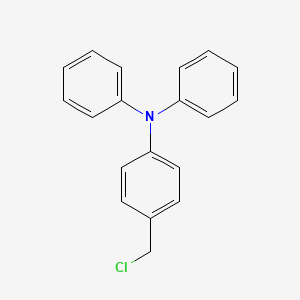
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) is a coordination compound that features platinum in the +2 oxidation state. This compound is known for its use in various catalytic processes and is characterized by the presence of 1,2-bis(diphenylphosphino)ethane as a bidentate ligand, which forms a stable complex with platinum(II) chloride .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) typically involves the reaction of platinum(II) chloride with 1,2-bis(diphenylphosphino)ethane in an inert atmosphere. The reaction is usually carried out in a suitable solvent such as dichloromethane or ethanol. The general reaction can be represented as follows:
PtCl2+(C6H5)2PCH2CH2P(C6H5)2→PtCl2(C6H5)2PCH2CH2P(C6H5)2
The reaction is typically conducted under reflux conditions to ensure complete formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation to platinum(IV) or reduction to platinum(0) under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include triphenylphosphine, pyridine, and halide salts. These reactions are typically carried out in polar solvents such as acetonitrile or dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or halogens can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are commonly employed.
Major Products
Substitution Products: Formation of new platinum complexes with different ligands.
Oxidation Products: Formation of platinum(IV) complexes.
Reduction Products: Formation of platinum(0) complexes.
Applications De Recherche Scientifique
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties, similar to other platinum-based drugs.
Material Science: It is used in the synthesis of advanced materials and nanomaterials due to its unique coordination properties.
Biological Studies: The compound is used to study the interaction of platinum complexes with biological molecules such as DNA and proteins.
Mécanisme D'action
The mechanism of action of Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) involves coordination to target molecules through its platinum center. In biological systems, it can interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This interaction can induce apoptosis in cancer cells . The compound can also interact with proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palladium(II)dichloride(1,2-bis(diphenylphosphino)ethane): Similar structure but with palladium instead of platinum.
Nickel(II)dichloride(1,2-bis(diphenylphosphino)ethane): Contains nickel and is used in different catalytic applications.
Platinum(II)dichloride(1,1-bis(diphenylphosphino)methane): Similar ligand structure but with a different spacer between the phosphine groups.
Uniqueness
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) is unique due to its high stability and versatility in forming various coordination complexes. Its platinum center provides distinct electronic properties that make it highly effective in catalysis and medicinal applications .
Propriétés
Formule moléculaire |
C26H24Cl2P2Pt |
|---|---|
Poids moléculaire |
664.4 g/mol |
Nom IUPAC |
dichloroplatinum;2-diphenylphosphanylethyl(diphenyl)phosphane |
InChI |
InChI=1S/C26H24P2.2ClH.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
Clé InChI |
UGVHWZLAQNPMGQ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pt]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)

![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)



![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)

![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)


